molecular formula C14H14Cl2N2O3 B2563378 3,6-Dichloro-N-[2-methoxy-1-(5-methylfuran-2-YL)ethyl]pyridine-2-carboxamide CAS No. 1436051-24-9

3,6-Dichloro-N-[2-methoxy-1-(5-methylfuran-2-YL)ethyl]pyridine-2-carboxamide

Cat. No.: B2563378
CAS No.: 1436051-24-9
M. Wt: 329.18
InChI Key: HPPUNLFDTAQEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a pyridine ring and a furan ring connected by an ethyl chain. The pyridine ring is substituted with two chlorine atoms and a carboxamide group, while the furan ring has a methyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-rich furan ring, the electron-deficient pyridine ring, and the various functional groups. For example, the chloro groups could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar aromatic rings could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Novel Synthetic Approaches

Research has developed methods for synthesizing complex heterocyclic compounds, which are crucial in medicinal chemistry for their potential biological activities. For instance, Bakhite et al. (2005) detailed the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, leveraging ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates as key intermediates. These compounds are synthesized through reactions with carbonyl compounds, leading to tetrahydropyridothienopyrimidine derivatives with potential for further biological application (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial and Anti-inflammatory Agents

The development of novel antimicrobial and anti-inflammatory agents is a significant area of research. Abu‐Hashem et al. (2020) synthesized new heterocyclic compounds derived from visnaginone and khellinone, showing COX-2 inhibition, analgesic, and anti-inflammatory activities. This study emphasizes the potential of structurally novel compounds for therapeutic use (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Catalytic Syntheses and Reactions

Catalysis plays a crucial role in the efficient synthesis of complex organic molecules. Bacchi et al. (2005) reported on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to various heterocyclic derivatives. Such catalytic methods enable the formation of compounds that could be further explored for scientific research applications (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Potential for New Therapeutics

The search for new therapeutic agents often involves the exploration of novel chemical scaffolds. Degorce et al. (2016) discovered a series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showcasing the therapeutic potential of novel chemical entities in modulating biological pathways related to disease states (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, & Thomason, 2016).

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, reactivity, and potential biological activity. It could also be interesting to explore the effects of modifying the various functional groups on these properties .

Properties

IUPAC Name

3,6-dichloro-N-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O3/c1-8-3-5-11(21-8)10(7-20-2)17-14(19)13-9(15)4-6-12(16)18-13/h3-6,10H,7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPUNLFDTAQEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(COC)NC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.